molecular formula C8H13NO3 B13305336 2-((Furan-2-ylmethyl)amino)propane-1,3-diol

2-((Furan-2-ylmethyl)amino)propane-1,3-diol

Cat. No.: B13305336
M. Wt: 171.19 g/mol
InChI Key: IMNUTYIWJHKMFQ-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)propane-1,3-diol is an organic compound with the molecular formula C8H13NO3 This compound features a furan ring, an amino group, and a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)amino)propane-1,3-diol typically involves the reaction of furan-2-carbaldehyde with 2-amino-1,3-propanediol. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the amino group can produce N-methyl or N-ethyl derivatives.

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)propane-1,3-diol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: A simpler analog without the furan ring.

    Furan-2-carbaldehyde: Contains the furan ring but lacks the amino and diol functionalities.

    N-Methyl-2-((furan-2-ylmethyl)amino)propane-1,3-diol: A methylated derivative of the target compound.

Uniqueness

2-((Furan-2-ylmethyl)amino)propane-1,3-diol is unique due to the presence of both the furan ring and the propane-1,3-diol moiety

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)propane-1,3-diol

InChI

InChI=1S/C8H13NO3/c10-5-7(6-11)9-4-8-2-1-3-12-8/h1-3,7,9-11H,4-6H2

InChI Key

IMNUTYIWJHKMFQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(CO)CO

Origin of Product

United States

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